Cas no 122547-72-2 (4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-)

4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- structure
122547-72-2 structure
Product Name:4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
N.o CAS:122547-72-2
MF:C29H44O8
MW:520.654870033264
CID:149729
PubChem ID:5281897
Update Time:2025-04-19

4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- Propriedades químicas e físicas

Nomes e Identificadores

    • 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
    • 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimet...
    • SORAPHEN A
    • (1R,2S,5S,10R,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
    • (1R,2S,5S,10S,11R,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
    • (2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl
    • C11300
    • (1S,2S,3Z,5R,6S,11S,14S,15R,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
    • US11375716, Soraphen A
    • 1w96
    • (1S,2S,3E,5R,6S,11S,14S,15R,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
    • 3jrx
    • DTXSID00869674
    • (1R,2S,5S,10S,11R,12Z,14S,15S,16S,17S,18R)-1,17-Dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
    • Soraphen A1.alpha.
    • BDBM559872
    • Q21051153
    • (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
    • SCHEMBL975745
    • CHEMBL1235782
    • 122547-72-2
    • 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one, 1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-, (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
    • (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
    • CHEBI:9200
    • S1A
    • 1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
    • BCP25039
    • (1S,2S,3E,5R,6S,11S,14S,15S,16S,17R,18R)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
    • DB02859
    • C11300;S1A
    • Soraphen A1alpha
    • Soraphen beta
    • Soraphen A1α
    • Inchi: 1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3/b17-16+/t18-,19-,20+,22-,23-,24+,25-,26-,27+,29+/m0/s1
    • Chave InChI: WPMGNXPRKGXGBO-OFQQMTDKSA-N
    • SMILES: O1[C@@]2([C@@H](C(=O)O[C@H](C3C=CC=CC=3)CCCC[C@@H]([C@@H](C=C[C@H](C)[C@H]1[C@@H](C)[C@@H]([C@H]2OC)O)OC)OC)C)O |t:20|

Propriedades Computadas

  • Massa Exacta: 520.304
  • Massa monoisotópica: 520.304
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 737
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 10
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 104A^2
  • XLogP3: 3.5

Propriedades Experimentais

  • Densidade: 1.16
  • Ponto de ebulição: 673.1°Cat760mmHg
  • Ponto de Flash: 213.7°C
  • Índice de Refracção: 1.541

4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- Literatura Relacionada

Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.